molecular formula C29H44ClN5O6S B14765666 (S,R,S)-AHPC-CO-PEG2-C2-amine HCl

(S,R,S)-AHPC-CO-PEG2-C2-amine HCl

Cat. No.: B14765666
M. Wt: 626.2 g/mol
InChI Key: PMOKVTNPZAYFHG-VIXMLYKZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S,R,S)-AHPC-CO-PEG2-C2-amine HCl is a chemical compound used primarily in the field of targeted protein degradation. This compound is a ligand-linker conjugate that plays a crucial role in the synthesis of proteolysis-targeting chimeras (PROTACs). These chimeras are designed to recruit specific proteins for degradation by the ubiquitin-proteasome system, a pathway responsible for protein turnover in cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S,R,S)-AHPC-CO-PEG2-C2-amine HCl involves multiple steps, starting with the preparation of the AHPC moiety. This is followed by the conjugation of the AHPC moiety with a polyethylene glycol (PEG) linker and a terminal amine group. The final product is obtained as a hydrochloride salt to enhance its stability and solubility .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is scaled up to meet commercial demands. The process involves optimization of reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Advanced purification techniques, such as chromatography and crystallization, are employed to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

(S,R,S)-AHPC-CO-PEG2-C2-amine HCl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which can be used for further research and development in targeted protein degradation .

Mechanism of Action

The mechanism of action of (S,R,S)-AHPC-CO-PEG2-C2-amine HCl involves the recruitment of specific proteins to the ubiquitin-proteasome system for degradation. The compound acts as a ligand that binds to the target protein and an E3 ubiquitin ligase, forming a ternary complex. This complex facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S,R,S)-AHPC-CO-PEG2-C2-amine HCl is unique due to its specific PEG linker length and terminal amine group, which provide optimal properties for the synthesis of PROTACs. The balance between hydrophilic and hydrophobic moieties in the compound enhances its solubility and reactivity, making it a valuable tool in targeted protein degradation research .

Properties

Molecular Formula

C29H44ClN5O6S

Molecular Weight

626.2 g/mol

IUPAC Name

(2S,4R)-1-[(2S)-2-[3-[2-(2-aminoethoxy)ethoxy]propanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrochloride

InChI

InChI=1S/C29H43N5O6S.ClH/c1-19-25(41-18-32-19)21-7-5-20(6-8-21)16-31-27(37)23-15-22(35)17-34(23)28(38)26(29(2,3)4)33-24(36)9-11-39-13-14-40-12-10-30;/h5-8,18,22-23,26,35H,9-17,30H2,1-4H3,(H,31,37)(H,33,36);1H/t22-,23+,26-;/m1./s1

InChI Key

PMOKVTNPZAYFHG-VIXMLYKZSA-N

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCOCCOCCN)O.Cl

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCOCCN)O.Cl

Origin of Product

United States

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